molecular formula C11H9BrClF3OS B14049590 1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one

1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one

Cat. No.: B14049590
M. Wt: 361.61 g/mol
InChI Key: QADKIHAMKVMLFI-UHFFFAOYSA-N
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Description

1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one is a complex organic compound characterized by the presence of bromomethyl, trifluoromethylthio, and chloropropanone functional groups

Preparation Methods

The synthesis of 1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one typically involves multiple steps, starting from readily available precursorsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The bromomethyl and trifluoromethylthio groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The chloropropanone group can participate in various chemical reactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one can be compared with other similar compounds, such as:

    1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-2-chloropropan-2-one: Similar structure but different reactivity due to the position of the chloropropanone group.

    1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one: Different position of the chloropropanone group, leading to variations in chemical behavior.

    1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-3-one: Another positional isomer with distinct properties.

Properties

Molecular Formula

C11H9BrClF3OS

Molecular Weight

361.61 g/mol

IUPAC Name

1-[3-(bromomethyl)-4-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-2-one

InChI

InChI=1S/C11H9BrClF3OS/c12-5-8-3-7(4-9(17)6-13)1-2-10(8)18-11(14,15)16/h1-3H,4-6H2

InChI Key

QADKIHAMKVMLFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)CCl)CBr)SC(F)(F)F

Origin of Product

United States

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